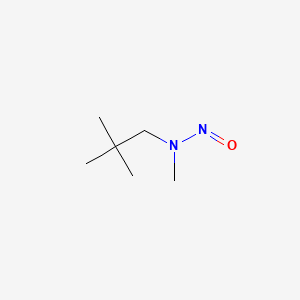
Methyl(neopentyl)nitrosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(neopentyl)nitrosamine , also known as MNPN , is a chemical compound belonging to the class of N-nitrosamines . These compounds are characterized by the presence of a nitroso group (–NO) attached to an amine functional group. N-nitrosamines are notorious for their mutagenic and carcinogenic potential. MNPN is no exception and poses significant health risks.
Synthesis Analysis
MNPN can be synthesized through the reaction of neopentylamine (2,2-dimethylpropan-1-amine) with a nitrosating agent (such as nitrous acid or nitrosyl chloride ). The reaction proceeds as follows:
[ \text{Neopentylamine} + \text{Nitrosating agent} \rightarrow \text{Methyl(neopentyl)nitrosamine} + \text{Byproducts} ]
Molecular Structure Analysis
The molecular formula of MNPN is C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O . Its structure consists of a methyl group (–CH<sub>3</sub>) attached to the nitrogen atom of neopentylamine, forming the nitrosamine moiety. The resulting compound has a linear structure with the nitroso group at one end and the neopentyl group at the other.
Chemical Reactions Analysis
MNPN can undergo various chemical reactions, including hydrolysis , oxidation , and nitrosation . Hydrolysis can lead to the release of neopentylamine and the formation of nitrite ions. Oxidation may result in the conversion of the nitroso group to a nitro group. Nitrosation reactions can generate other N-nitrosamines or related compounds.
Physical And Chemical Properties Analysis
- Melting Point : MNPN typically melts at around 50–60°C .
- Solubility : It is soluble in organic solvents (e.g., methanol, acetone) but insoluble in water .
- Odor : MNPN has a characteristic amine-like odor .
Safety And Hazards
- Carcinogenicity : MNPN is a potent carcinogen, particularly associated with gastric cancer .
- Toxicity : It can cause acute toxicity upon exposure.
- Handling Precautions : Proper protective equipment (gloves, goggles) and fume hoods are essential when working with MNPN.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Research on MNPN should focus on:
- Detection Methods : Developing sensitive and specific analytical techniques for MNPN detection.
- Risk Assessment : Assessing exposure levels and associated health risks.
- Mitigation Strategies : Identifying ways to reduce MNPN exposure in various settings.
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQPCFJFQRDDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878852 |
Source


|
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(neopentyl)nitrosamine | |
CAS RN |
31820-22-1 |
Source


|
| Record name | Methyl(neopentyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(NEOPENTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)






![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
